molecular formula C8H12N4O B1381669 3-(3-aminopyrrolidin-1-yl)pyrazin-2(1H)-one CAS No. 1595578-16-7

3-(3-aminopyrrolidin-1-yl)pyrazin-2(1H)-one

Cat. No. B1381669
CAS RN: 1595578-16-7
M. Wt: 180.21 g/mol
InChI Key: VMJCDHRUHCFCCP-UHFFFAOYSA-N
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Description

3-(3-aminopyrrolidin-1-yl)pyrazin-2(1H)-one, also known as 3-AP, is an aminopyrazinone derivative that has attracted attention from the scientific community due to its diverse range of potential applications. 3-AP is a small molecule that has been studied for its ability to act as a ligand for various enzymes and receptors, as well as its potential therapeutic applications. This molecule has been studied for its ability to act as a ligand for various enzymes and receptors, as well as its potential therapeutic applications.

Scientific Research Applications

Hydrogenation and Synthesis

  • Hydrogenation processes involving methyl esters of 1H-pyrazoline-3-carboxylic acid can lead to derivatives of 3-aminopyrrolidin-2-one. This process, which predominantly yields the trans isomer, highlights the potential use of 3-aminopyrrolidin-1-yl pyrazin-2(1H)-one in synthetic chemistry (Gorpinchenko et al., 2009).

Nitrogen-Containing Compounds in Pharmaceuticals and Agrochemicals

  • As a nitrogen-containing compound, 3-aminopyrrolidin-1-yl pyrazin-2(1H)-one is part of a class of chemicals integral to the structure of pharmaceuticals and agrochemicals due to their high biological activities. This emphasizes its potential importance in these industries (Higashio & Shoji, 2004).

Catalyst and Reaction Conditions in Synthesis

  • In studies on synthesis, this compound is involved in reactions catalyzed by Rh(II), showcasing its role in the production of various heterocyclic compounds, particularly in the context of switchable synthesis techniques (Rostovskii et al., 2017).

Structural Characterization and Molecular Docking

  • Research on polymorphs of related compounds demonstrates the potential of 3-aminopyrrolidin-1-yl pyrazin-2(1H)-one in structural characterization and molecular docking studies, which are crucial in the development of new pharmaceuticals (Böck et al., 2020).

Synthesis of Pyrazole Derivatives

  • The compound is also relevant in the synthesis of various pyrazole derivatives, which have a range of applications in medicinal chemistry, further highlighting its versatility in pharmaceutical research (Kitawat & Singh, 2014).

properties

IUPAC Name

3-(3-aminopyrrolidin-1-yl)-1H-pyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O/c9-6-1-4-12(5-6)7-8(13)11-3-2-10-7/h2-3,6H,1,4-5,9H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMJCDHRUHCFCCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C2=NC=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-aminopyrrolidin-1-yl)pyrazin-2(1H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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